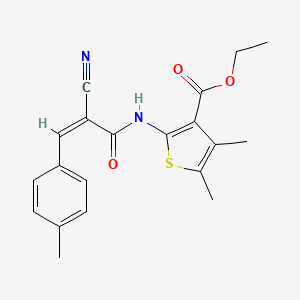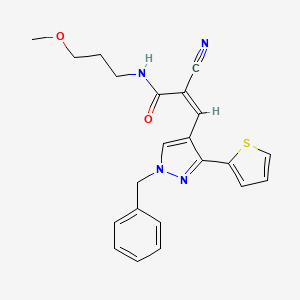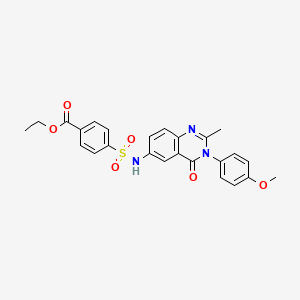
methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a methyl group, a phenylamino group, a thio group, an imidazole ring, and an acetate group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenyl group could make the compound relatively nonpolar and hydrophobic .Scientific Research Applications
Antibacterial Activity
- A study by Desai, Dave, Shah, and Vyas (2001) synthesized compounds similar to the chemical , showing in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Crystal Structure Analysis
- Li, Liu, Zhu, Chen, and Sun (2015) conducted a study on the crystal structure of a compound closely related to methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, which aids in understanding the molecular configuration and potential interactions (Li et al., 2015).
Synthesis of New Compounds
- Abdelhamid and Afifi (2010) synthesized new compounds containing similar structures, highlighting the potential for creating novel chemicals with unique properties (Abdelhamid & Afifi, 2010).
Transformation into Other Derivatives
- Jasiński, Mlostoń, Linden, and Heimgartner (2008) explored the transformation of related compounds into various derivatives, which could be significant in the development of new pharmaceuticals or chemicals (Jasiński et al., 2008).
Biological Activity
- Youssef, Abbady, Ahmed, and Omar (2011) tested similar compounds for biological activity against bacteria and fungi, revealing potential applications in antimicrobial treatments (Youssef et al., 2011).
Antimicrobial Screening
- Sharma, Sharma, and Rane (2004) synthesized and screened related compounds for antimicrobial activities, suggesting potential for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Corrosion Inhibition
- Ammal, Prajila, and Joseph (2018) studied similar compounds for their corrosion inhibition properties, indicating applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
methyl 2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-8-10-16(11-9-15)18-12-22-21(24(18)13-20(26)27-2)28-14-19(25)23-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWAIMMOQXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)